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Compound Focus: Seproxetine Hydrochloride

CAS No.: 127685-30-7

Cat. No.: S543004

A 2022 study by Al-Humaidi et al. investigated charge-transfer (CT) complexes formed between seproxetine
(SRX) as the electron donor and six different n-electron acceptors to enhance its efficacy [1] [2] [3]. The

table below summarizes the key quantitative findings from their molecular docking analysis.

Serotonin Receptor Dopamine Receptor TrkB Kinase Receptor
CT Complex (Binding Ener (Binding Ener (Binding Ener
(SRX:Acceptor) g 9 9 a9y, g ay,
kcallmol) kcallmol) kcallmol)
SRX (alone) -6.8 -6.8 -6.5
[(SRX)(PA)] -6.9 -7.1 -6.7
[(SRX)(DNB)] -6.9 -7.0 -6.7
[(SRX)(p-NBA)] -6.8 -7.0 -6.7
[(SRX)(DCQ)] -7.0 -7.2 -6.8
[(SRX)(DBQ)] -7.0 -7.3 -6.8
[(SRX)(TCNQ)] -7.3 -7.6 -7.2
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The data shows that all CT complexes demonstrated improved binding energy compared to seproxetine
alone, with the [(SRX)(TCNQ)] complex being the most effective across all three tested receptors [1] [2].
Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex

was more stable than seproxetine alone [1].

Detailed Experimental Protocols

The following methodologies from the study by Al-Humaidi et al. provide a reproducible framework for

synthesizing and characterizing these complexes [1] [2].

¢ Synthesis of CT Complexes: The solid CT complexes were synthesized by reacting a solution of
seproxetine donor (25 mL) with a solution of each 1t-electron acceptor (PA, DNB, p-NBA, DCQ, DBQ,
TCNQ) in a 1:1 molar ratio. The mixtures were stirred for approximately 60 minutes at room
temperature. The resulting precipitate was filtered, washed with a minimal amount of
dichloromethane, and dried under vacuum over anhydrous CaClz [1] [2].

¢ Molecular Docking Protocol: The 3D crystal structures of the serotonin, dopamine, and TrkB kinase
receptors were obtained from the RCSB Protein Data Bank. The structures of SRX and the CT
complexes were energy-minimized using the MMFF94 force field. Docking calculations were
performed using AutoDock Vina, and the resulting poses were analyzed with BIOVIA Discovery
Studio Visualizer [2].

e Molecular Dynamics Simulation: The stability of the docked complexes was evaluated using a 100
ns molecular dynamics simulation run with the GROMACS package (version 2019.2) and the
GROMOS96 43al force field. The system was solvated using SPC water models [2].

Diagram of Experimental Workflow

The diagram below illustrates the key steps involved in the synthesis and computational analysis of

seproxetine charge-transfer complexes, as described in the study.
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This workflow begins with the synthesis of solid CT complexes, moves through their physical
characterization, and proceeds to computational analysis via docking and dynamics simulations to evaluate

their potential efficacy [1] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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